(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid
(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
685523-06-2
VCID:
VC20869593
InChI:
InChI=1S/C12H20N2O3/c1-7(13)11(15)14-9-5-3-2-4-8(9)6-10(14)12(16)17/h7-10H,2-6,13H2,1H3,(H,16,17)/t7-,8-,9-,10-/m0/s1
SMILES:
CC(C(=O)N1C2CCCCC2CC1C(=O)O)N
Molecular Formula:
C12H20N2O3
Molecular Weight:
240.3 g/mol
(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid
CAS No.: 685523-06-2
Cat. No.: VC20869593
Molecular Formula: C12H20N2O3
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 685523-06-2 |
|---|---|
| Molecular Formula | C12H20N2O3 |
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | (2S,3aS,7aS)-1-[(2S)-2-aminopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H20N2O3/c1-7(13)11(15)14-9-5-3-2-4-8(9)6-10(14)12(16)17/h7-10H,2-6,13H2,1H3,(H,16,17)/t7-,8-,9-,10-/m0/s1 |
| Standard InChI Key | BHUJIVBXVYHWJX-XKNYDFJKSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N |
| SMILES | CC(C(=O)N1C2CCCCC2CC1C(=O)O)N |
| Canonical SMILES | CC(C(=O)N1C2CCCCC2CC1C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator